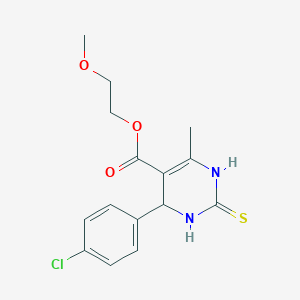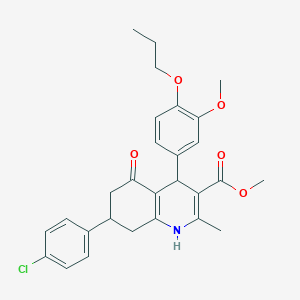![molecular formula C15H17NO2S B5123648 2-(3-methoxyphenyl)-N-[(5-methyl-2-thienyl)methyl]acetamide](/img/structure/B5123648.png)
2-(3-methoxyphenyl)-N-[(5-methyl-2-thienyl)methyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-methoxyphenyl)-N-[(5-methyl-2-thienyl)methyl]acetamide, also known as MTME, is a chemical compound that has been widely studied in scientific research. MTME is a thienylacetamide derivative that has been shown to have potential therapeutic effects in various biological systems. In
Mécanisme D'action
The mechanism of action of 2-(3-methoxyphenyl)-N-[(5-methyl-2-thienyl)methyl]acetamide is not fully understood, but it is believed to involve the modulation of various signaling pathways. 2-(3-methoxyphenyl)-N-[(5-methyl-2-thienyl)methyl]acetamide has been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines. It has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which regulates cellular energy metabolism.
Biochemical and Physiological Effects
2-(3-methoxyphenyl)-N-[(5-methyl-2-thienyl)methyl]acetamide has been shown to have a range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. It has also been shown to reduce pain in animal models of inflammation and neuropathic pain. In addition, 2-(3-methoxyphenyl)-N-[(5-methyl-2-thienyl)methyl]acetamide has been shown to induce apoptosis in cancer cells and inhibit tumor growth.
Avantages Et Limitations Des Expériences En Laboratoire
2-(3-methoxyphenyl)-N-[(5-methyl-2-thienyl)methyl]acetamide has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity. It has also been shown to have low toxicity in animal models. However, there are also some limitations to using 2-(3-methoxyphenyl)-N-[(5-methyl-2-thienyl)methyl]acetamide in lab experiments. Its mechanism of action is not fully understood, and it may have off-target effects on other signaling pathways. In addition, its effects may vary depending on the cell type and experimental conditions used.
Orientations Futures
There are several future directions for research on 2-(3-methoxyphenyl)-N-[(5-methyl-2-thienyl)methyl]acetamide. One area of research could be to further elucidate its mechanism of action and identify its molecular targets. Another area of research could be to investigate its potential therapeutic effects in other disease models, such as autoimmune diseases and neurodegenerative diseases. In addition, further optimization of the synthesis method could lead to more efficient and cost-effective production of 2-(3-methoxyphenyl)-N-[(5-methyl-2-thienyl)methyl]acetamide.
Méthodes De Synthèse
2-(3-methoxyphenyl)-N-[(5-methyl-2-thienyl)methyl]acetamide can be synthesized through a multistep process involving the reaction of 2-bromo-3-methoxybenzoic acid with 5-methylthiophene-2-carbaldehyde to form an intermediate. This intermediate is then reacted with methylamine to form the final product, 2-(3-methoxyphenyl)-N-[(5-methyl-2-thienyl)methyl]acetamide. The synthesis method has been optimized to achieve a high yield of 2-(3-methoxyphenyl)-N-[(5-methyl-2-thienyl)methyl]acetamide with high purity.
Applications De Recherche Scientifique
2-(3-methoxyphenyl)-N-[(5-methyl-2-thienyl)methyl]acetamide has been shown to have potential therapeutic effects in various biological systems. It has been studied for its anti-inflammatory, analgesic, and anti-cancer properties. 2-(3-methoxyphenyl)-N-[(5-methyl-2-thienyl)methyl]acetamide has been shown to inhibit the production of pro-inflammatory cytokines and reduce pain in animal models. It has also been shown to induce apoptosis in cancer cells and inhibit tumor growth.
Propriétés
IUPAC Name |
2-(3-methoxyphenyl)-N-[(5-methylthiophen-2-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2S/c1-11-6-7-14(19-11)10-16-15(17)9-12-4-3-5-13(8-12)18-2/h3-8H,9-10H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPTQMMMONAGZDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)CNC(=O)CC2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-methoxyphenyl)-N-[(5-methyl-2-thienyl)methyl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(acetylamino)-2,4-dimethylphenyl]-2-(1H-indol-3-yl)-2-oxoacetamide](/img/structure/B5123566.png)
![N-(3-{[2-(3-chlorophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}phenyl)acetamide](/img/structure/B5123574.png)
![4-[(diphenylmethyl)amino]-4-oxo-2-butenoic acid](/img/structure/B5123582.png)
![5-{4-[(4-bromobenzyl)oxy]-3-chloro-5-methoxybenzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5123590.png)
![(3-{[3-(2-fluorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B5123604.png)

![3-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(3,5-dimethylphenyl)benzamide](/img/structure/B5123610.png)
![2,4-di-tert-butyl-6-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}methyl)phenol](/img/structure/B5123618.png)
![N-(4-isopropylbenzyl)-N'-[3-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B5123626.png)
![3-chloro-N-[4-(trifluoromethyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B5123629.png)


![3-chloro-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}-N-[(5-methyl-2-thienyl)methyl]benzamide](/img/structure/B5123654.png)
![N-(2-methoxyphenyl)-3-[(methylsulfonyl)amino]benzamide](/img/structure/B5123681.png)